molecular formula C9H11N3O2 B13273343 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid

2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B13273343
M. Wt: 193.20 g/mol
InChI Key: LBJZHGSOCFIEMU-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the aza-Michael addition, which is a powerful method for constructing C–N bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: These compounds share the azetidine ring and have similar chemical properties.

    Pyrimidine derivatives: These compounds share the pyrimidine ring and are often used in medicinal chemistry.

Uniqueness

What sets 2-[(Azetidin-1-yl)methyl]pyrimidine-4-carboxylic acid apart is the combination of both azetidine and pyrimidine rings in a single molecule. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-2-3-10-8(11-7)6-12-4-1-5-12/h2-3H,1,4-6H2,(H,13,14)

InChI Key

LBJZHGSOCFIEMU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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